2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
Brand Name: Vulcanchem
CAS No.: 118876-57-6
VCID: VC20749580
InChI: InChI=1S/C12H9N3O4S/c13-20(18,19)9-3-1-2-7-6(9)4-5-8-10(7)15-12(17)11(16)14-8/h1-5H,(H,14,16)(H,15,17)(H2,13,18,19)
SMILES: C1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N
Molecular Formula: C12H9N3O4S
Molecular Weight: 291.28 g/mol

2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline

CAS No.: 118876-57-6

Cat. No.: VC20749580

Molecular Formula: C12H9N3O4S

Molecular Weight: 291.28 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline - 118876-57-6

CAS No. 118876-57-6
Molecular Formula C12H9N3O4S
Molecular Weight 291.28 g/mol
IUPAC Name 2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide
Standard InChI InChI=1S/C12H9N3O4S/c13-20(18,19)9-3-1-2-7-6(9)4-5-8-10(7)15-12(17)11(16)14-8/h1-5H,(H,14,16)(H,15,17)(H2,13,18,19)
Standard InChI Key WMMJNDRCLVWVIF-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N
Canonical SMILES C1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N

Chemical Structure and Classification

Molecular Structure and Identification

2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline is classified as a benzoquinoxaline derivative containing a sulfonamide functional group. The compound consists of a fused ring system with a benzene ring and quinoxaline moiety, featuring hydroxyl substituents at positions 2 and 3, and a sulfonamide group at position 7. According to PubChem data, this compound is identified by the CID 195280 and was first entered into the database in 2005, with modifications as recent as February 2025 .

Chemical Properties and Parameters

The compound is defined by several key chemical parameters that determine its physical behavior and potential biological interactions. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline

PropertyValueSource
Molecular FormulaC12H9N3O4SPubChem
Molecular Weight291.28 g/molPubChem
IUPAC Name2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamidePubChem
InChIKeyWMMJNDRCLVWVIF-UHFFFAOYSA-NPubChem
Creation Date in DatabaseAugust 9, 2005PubChem
Last Modification DateFebruary 15, 2025PubChem

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in chemical databases and literature, reflecting different naming conventions and structural interpretations. These alternative names are important for comprehensive literature searches and cross-referencing across chemical databases.

Table 2: Synonyms and Alternative Names

SynonymType
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxalineCommon name
2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamideIUPAC-based name
Bqx-cpdAbbreviation
118876-57-6CAS Registry Number
2,3-dihydroxybenzo[f]quinoxaline-7-sulfonamideAlternative format
Benzo[f]quinoxaline-7-sulfonamide,1,2,3,4-tetrahydro-2,3-dioxo-Alternative format

Structural Characterization and Molecular Features

Structural Representation

The molecular structure of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline features a complex heterocyclic system with multiple functional groups that define its chemical behavior. The compound contains a total of three nitrogen atoms, four oxygen atoms, and one sulfur atom arranged in a specific configuration that determines its potential biological activity .

Comparison with NBQX

The compound bears significant structural similarity to 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX), which is a well-studied AMPA/kainate receptor antagonist. The key structural difference is the absence of a nitro group at position 6 in 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline, as shown in Table 3.

Table 3: Structural Comparison with NBQX

Feature2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxalineNBQX
Molecular FormulaC12H9N3O4SC12H8N4O6S
Structural CoreBenzoquinoxalineBenzoquinoxaline
Position 2,3Hydroxyl groupsHydroxyl groups
Position 6No substituentNitro group
Position 7Sulfonamide groupSulfonamide group
Receptor TargetingUnknown/UnspecifiedAMPA/kainate receptor antagonist

This structural difference likely results in distinct pharmacological properties between the two compounds, as the nitro group in NBQX significantly influences its receptor binding profile and biological activity .

ParameterNBQX TreatmentVehicle ControlTimepointReference
Axonal Injury Index2.7 ± 0.243.8 ± 0.334 hours post-injury
Axonal Injury Index1.4 ± 0.192.1 ± 0.2024 hours post-injury
Glial Cell Protection~30% loss~60% loss4-24 hours post-injury

Whether 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline shares any of these neuroprotective properties remains to be determined through direct experimental investigation.

Research Status and Knowledge Gaps

Comparative Pharmacology Considerations

Research on NBQX provides valuable context for understanding the potential pharmacological significance of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline. Studies have demonstrated that NBQX shows protective effects against excitotoxic damage induced by various glutamate receptor agonists, including:

  • Strong protection against α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA)-induced neurodegeneration (71% protection)

  • Moderate protection against kainate-induced damage (47.5-65% protection, depending on concentration)

  • Partial protection against N-methyl-D-aspartate (NMDA)-induced damage

  • Limited protection against quinolinic acid-induced damage

The variation in protective effects against different excitotoxins suggests specificity in NBQX's mechanism of action. Similar comparative studies with 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline would be valuable to determine its pharmacological profile and potential applications.

Research AreaKey Questions
Receptor PharmacologyDoes it bind to AMPA/kainate receptors? With what affinity and selectivity compared to NBQX?
NeuroprotectionDoes it confer protection against excitotoxic damage in neuronal cultures or animal models?
Structure-ActivityHow does the absence of the nitro group affect its pharmacological properties?
PharmacokineticsWhat are its absorption, distribution, metabolism, and excretion characteristics?
Safety ProfileWhat is its toxicity profile compared to NBQX?

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